molecular formula C15H25Cl2N5O4 B1449459 (2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride CAS No. 390366-87-7

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride

Cat. No.: B1449459
CAS No.: 390366-87-7
M. Wt: 410.3 g/mol
InChI Key: MLBHSTGSQZCXPK-LWCZFAHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a chromogenic substrate, meaning it produces a color change when cleaved by specific enzymes, making it useful in various biochemical assays .

Mechanism of Action

Target of Action

H-Lys-Ala-pNA 2HCl is a chromogenic substrate primarily targeted by dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V) from Aspergillus fumigatus . These enzymes play a crucial role in protein hydrolysis, a process that breaks down proteins into smaller peptides or amino acids .

Mode of Action

The compound interacts with its targets (DPPII and DPP V) through a process known as enzymatic hydrolysis . In this process, the enzyme breaks the bond between the lysine (Lys) and alanine (Ala) in the H-Lys-Ala-pNA 2HCl molecule, releasing p-nitroaniline (pNA). This cleavage is a result of the enzymatic activity of DPPII and DPP V .

Biochemical Pathways

The action of H-Lys-Ala-pNA 2HCl primarily affects the protein hydrolysis pathway. When the compound is cleaved by DPPII or DPP V, it results in the breakdown of proteins into smaller peptides or amino acids. This process is essential in various biological functions, including nutrient absorption and cellular signaling .

Result of Action

The cleavage of H-Lys-Ala-pNA 2HCl by DPPII and DPP V results in the release of p-nitroaniline (pNA), a molecule that can be detected spectrophotometrically. The intensity of the color produced is proportional to the enzymatic activity of DPPII and DPP V, providing a measure of these enzymes’ activity .

Action Environment

The action of H-Lys-Ala-pNA 2HCl is influenced by various environmental factors. For instance, the activity of DPPII and DPP V, and consequently the cleavage of H-Lys-Ala-pNA 2HCl, can be affected by factors such as pH, temperature, and the presence of other substances that can interact with the enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride typically involves the stepwise coupling of protected amino acids, followed by deprotection and purification. The process begins with the protection of the amino groups of lysine and alanine using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using a coupling reagent like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). After the coupling reaction, the protecting groups are removed, and the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of advanced chromatographic techniques, such as HPLC (high-performance liquid chromatography), is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride undergoes various chemical reactions, primarily involving enzymatic cleavage. The compound is a substrate for dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V), which cleave the peptide bond between lysine and alanine, releasing p-nitroaniline (pNA) as a chromogenic product .

Common Reagents and Conditions

The enzymatic reactions involving this compound typically occur under mild conditions, such as physiological pH (7.4) and temperature (37°C). Common reagents used in these reactions include buffer solutions like phosphate-buffered saline (PBS) and enzyme solutions containing the specific peptidases .

Major Products Formed

The major product formed from the enzymatic cleavage of this compound is p-nitroaniline (pNA), which exhibits a yellow color and can be quantitatively measured using spectrophotometry at 405 nm .

Scientific Research Applications

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride is widely used in scientific research for various applications:

    Enzyme Activity Assays: It is commonly used as a substrate in assays to measure the activity of dipeptidyl aminopeptidase II (DPPII) and dipeptidyl peptidase V (DPP V).

    Biochemical Studies: The compound is used to study enzyme kinetics and inhibition, providing insights into the catalytic mechanisms of peptidases.

    Medical Research: this compound is used in the development of diagnostic assays for diseases involving peptidase activity, such as certain cancers and metabolic disorders.

    Industrial Applications: The compound is used in quality control processes in the pharmaceutical industry to ensure the activity and stability of enzyme preparations.

Comparison with Similar Compounds

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride is unique due to its specific substrate properties and chromogenic nature. Similar compounds include:

    H-Ala-Pro-pNA: A substrate for proline-specific peptidases, used in similar enzyme activity assays.

    H-Arg-pNA: A substrate for arginine-specific peptidases, used in biochemical studies of enzyme kinetics.

    H-Leu-pNA: A substrate for leucine-specific peptidases, used in various biochemical and medical research applications.

These compounds share similar applications but differ in their specificity for different peptidases, highlighting the unique properties of this compound in targeting lysine-specific enzymes.

Properties

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4.2ClH/c1-10(18-15(22)13(17)4-2-3-9-16)14(21)19-11-5-7-12(8-6-11)20(23)24;;/h5-8,10,13H,2-4,9,16-17H2,1H3,(H,18,22)(H,19,21);2*1H/t10-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBHSTGSQZCXPK-LWCZFAHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Reactant of Route 3
Reactant of Route 3
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Reactant of Route 4
Reactant of Route 4
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Reactant of Route 5
Reactant of Route 5
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride
Reactant of Route 6
Reactant of Route 6
(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.